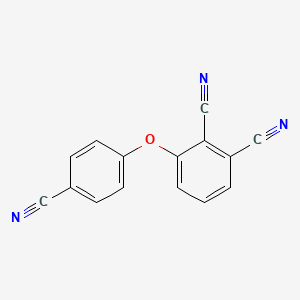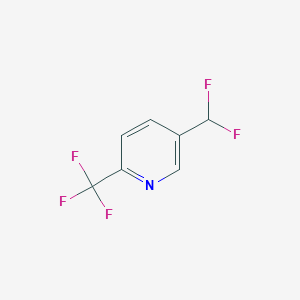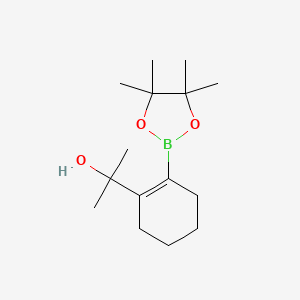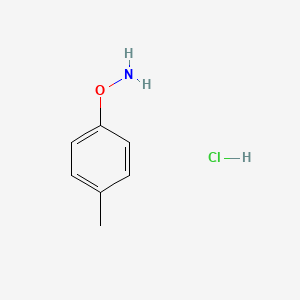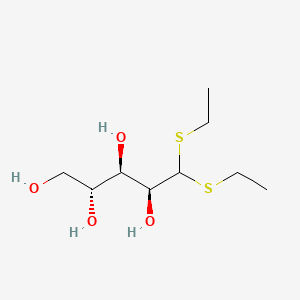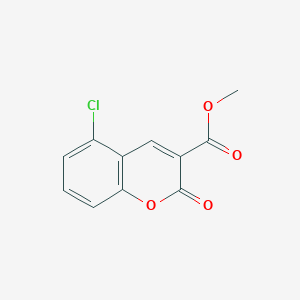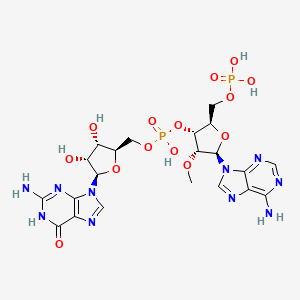
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro chromene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino chromene derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
- Methyl 2-oxo-2H-chromene-3-carboxylate
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate These compounds share the chromene core structure but differ in their functional groups, leading to variations in their chemical and biological properties. This compound is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities .
Propiedades
Número CAS |
405939-51-7 |
|---|---|
Fórmula molecular |
C11H7NO6 |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
methyl 7-nitro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7NO6/c1-17-10(13)8-4-6-2-3-7(12(15)16)5-9(6)18-11(8)14/h2-5H,1H3 |
Clave InChI |
JODTWWLHPOSNSU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)

![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
